Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride

Catalog No.
S815326
CAS No.
1384813-94-8
M.F
C9H11ClF3NO
M. Wt
241.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine ...

CAS Number

1384813-94-8

Product Name

Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride

IUPAC Name

N-methyl-1-[3-(trifluoromethoxy)phenyl]methanamine;hydrochloride

Molecular Formula

C9H11ClF3NO

Molecular Weight

241.64 g/mol

InChI

InChI=1S/C9H10F3NO.ClH/c1-13-6-7-3-2-4-8(5-7)14-9(10,11)12;/h2-5,13H,6H2,1H3;1H

InChI Key

VCYMHEWPGSFQLX-UHFFFAOYSA-N

SMILES

CNCC1=CC(=CC=C1)OC(F)(F)F.Cl

Canonical SMILES

CNCC1=CC(=CC=C1)OC(F)(F)F.Cl

Agrochemical and Pharmaceutical Industries

    Field: Agrochemical and Pharmaceutical Industries

    Application: Trifluoromethylpyridines (TFMP) and its derivatives, which may include compounds similar to the one , are used in the agrochemical and pharmaceutical industries.

    Method: The synthesis and applications of these compounds involve various chemical reactions.

    Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

Development of Trifluoromethoxylation Reagents

Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride is a chemical compound with the molecular formula C9H11ClF3NC_9H_{11}ClF_3N and a molecular weight of approximately 225.64 g/mol. This compound is noted for its structural similarity to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and other mental health disorders. The distinguishing feature of methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride is the presence of a trifluoromethoxy group, which significantly alters its chemical properties compared to fluoxetine, which has a trifluoromethyl group at a different position on the phenyl ring .

As a derivative of fluoxetine, Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride likely lacks the specific functionalities necessary to interact with the serotonin transporter and inhibit serotonin reuptake, the mechanism by which fluoxetine exerts its antidepressant effects [].

While specific biological activity data for methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride is limited, its structural relationship to fluoxetine suggests potential pharmacological effects related to serotonin modulation. Compounds with similar structures are often investigated for their roles in neuropharmacology and may exhibit activity as antidepressants or anxiolytics. The trifluoromethoxy substitution may influence binding affinity and selectivity for serotonin transporters, although empirical studies are necessary to confirm these effects .

The synthesis methods for methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride generally involve:

  • Starting Materials: Utilization of appropriate phenolic compounds and trifluoromethoxy reagents.
  • Reagents: Common reagents include bases for nucleophilic substitution and alkylating agents.
  • Reaction Conditions: Controlled temperature and solvent conditions to facilitate the desired chemical transformations.

Due to the limited availability of detailed synthetic routes in literature, researchers often adapt existing methods used for related trifluoromethyl compounds .

Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride has applications primarily in:

  • Pharmaceutical Research: As an intermediate or building block in the development of new drugs targeting serotonin pathways.
  • Agrochemical Development: Potential use in creating novel agrochemicals that leverage its unique fluorinated structure for enhanced efficacy .

Interaction studies involving methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride focus on its binding properties with various biological targets, particularly serotonin transporters. Given its structural similarity to fluoxetine, it is hypothesized that it may interact with similar pathways, but specific interaction profiles require further investigation through pharmacological assays and binding studies .

Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride can be compared with several similar compounds based on their structural features and biological activities:

Compound NameMolecular FormulaKey Features
FluoxetineC17_{17}H18_{18}F3_{3}NSSRI; trifluoromethyl group
N-Methyl-3-(trifluoromethyl)benzylamineC9_{9}H10_{10}F3_{3}NSimilar structure; lacks trifluoromethoxy group
Trifluoromethylpyridine derivativesVariesUsed in agrochemicals; diverse biological activities
Methyl-3-(trifluoromethoxy)benzylamineC10_{10}H11_{11}F3_{3}NClosely related; different functional groups

The uniqueness of methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride lies in its specific trifluoromethoxy substitution, which may impart distinct pharmacological properties compared to other fluorinated compounds like fluoxetine or N-methyl-3-(trifluoromethyl)benzylamine .

Dates

Modify: 2023-08-16

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